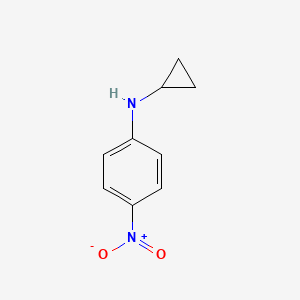
N-cyclopropyl-4-nitroaniline
Cat. No. B2388344
Key on ui cas rn:
112033-47-3
M. Wt: 178.191
InChI Key: VTJZKYAGHWZYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06379400B1
Procedure details


1-Fluoro-4-nitrobenzene (3.5 g, 24.8 mmoles) is refluxed for 5 hours with 8.1 g (0.14 moles) of cyclopropylamine. After that, the reaction product is poured onto 250 g of ice/water and the precipitate is filtered off. After recrystallization from ethanol, a yellow solid with a melting point of 126°-128° C. is obtained.


[Compound]
Name
ice water
Quantity
250 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH:11]1([NH2:14])[CH2:13][CH2:12]1>>[CH:11]1([NH:14][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[CH2:13][CH2:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallization from ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow solid with a melting point of 126°-128° C. is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)NC1=CC=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
